(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H10ClFNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 2-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-4-fluoroacetophenone.
Reduction: Formation of 2-amino-2-(2-chloro-4-fluorophenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards certain biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(2-chloro-4-fluorophenyl)ethanol: A racemic mixture containing both enantiomers.
2-Amino-2-(4-fluorophenyl)ethanol: A similar compound lacking the chloro substituent.
Uniqueness
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer or racemic mixture. The presence of both chloro and fluoro substituents on the phenyl ring also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOIWLGZZGFMGF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.